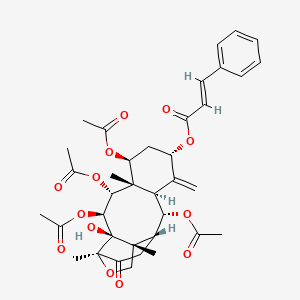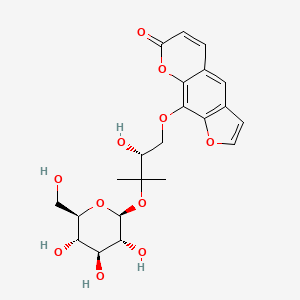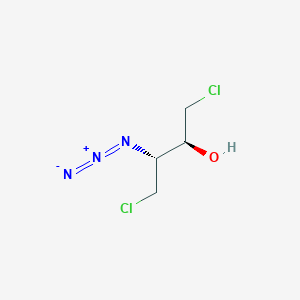
Taxagifin
Übersicht
Beschreibung
Taxagifine is a natural product found in Taxus cuspidata, Taxus, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Taxagifin als ein Taxan
This compound ist ein Taxan, das aus Taxus isoliert wurde {svg_1}. Taxane sind eine Klasse von Diterpenen. Sie wurden ursprünglich aus Pflanzen der Gattung Taxus (Eiben) identifiziert und weisen einen Taxadien-Kern auf. Sie werden häufig als Chemotherapeutika eingesetzt. Der Taxanringkomplex ist in vielen verwandten Verbindungen zu finden, wie z. B. Docetaxel, dem halbsynthetischen Paclitaxel-Analogon.
Antineoplastische Aktivität
This compound hat, wie andere Taxane, eine potenzielle antineoplastische Aktivität {svg_2}. Antineoplastische Medikamente sind Medikamente, die zur Blockierung der Entwicklung, des Wachstums oder der Proliferation von malignen Zellen eingesetzt werden.
Antivirale Aktivität
This compound hat eine potenzielle antivirale Aktivität gezeigt, insbesondere gegen Arboviren {svg_3}. Arboviren sind eine Gruppe von Viren, die durch Gliederfüßer-Vektoren übertragen werden. Das Wort Arbovirus ist ein Akronym (Arthropod-borne Virus).
Antifungal Aktivität
This compound zeigt auch eine antifungale Aktivität {svg_4}. Antifungalmittel sind Medikamente, die das Wachstum von Hefen und anderen Pilzorganismen begrenzen oder verhindern.
Angiogenesestimulator
Es wurde festgestellt, dass this compound die Angiogenese stimuliert {svg_5}. Angiogenese ist der physiologische Prozess, bei dem sich neue Blutgefäße aus bereits bestehenden Gefäßen bilden.
Atemanaleptikum
This compound wurde als Atemanaleptikum identifiziert {svg_6}. Analeptika sind Medikamente, die als Atemstimulanzien wirken. Sie werden zur Behandlung von Atemdepression und anderen Atemwegserkrankungen eingesetzt.
Antiallergische Aktivität
This compound hat eine antiallergische Aktivität gezeigt {svg_7}. Antiallergika sind Medikamente, die zur Vorbeugung oder Linderung von Allergiesymptomen eingesetzt werden.
Isolierung aus Taxus Chinensis
This compound wurde aus den Blättern und Stängeln von Taxus chinensis isoliert {svg_8}. Dies deutet auf seine potenzielle Verwendung in der Untersuchung der Pflanzenbiochemie und der Entwicklung pflanzlicher Medikamente hin.
Safety and Hazards
Wirkmechanismus
Target of Action
Taxagifine is a taxane isolated from the Taxus species
Mode of Action
This disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
Taxagifine is a derivative of taxadiene, which is a key intermediate in the biosynthesis of taxanes . The selective oxidation of C5, C10, and C13 in taxadiene leads to higher taxane oxidation levels
Pharmacokinetics
The chemical formula of taxagifine is c37h44o13, and its molar mass is 696746 g·mol−1 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
One study suggests that taxanes isolated from the taxus species can inhibit superoxide generation, tyrosyl or serine/threonine phosphorylation, and translocation of cytosolic compounds to the cell membrane in human neutrophils
Action Environment
For instance, environmental protection taxes have been shown to improve green total factor productivity , which could potentially influence the production and action of Taxagifine.
Biochemische Analyse
Biochemical Properties
Taxagifine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, taxagifine has been shown to inhibit the activity of microtubule-associated proteins, which are essential for cell division and stability. This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis. Additionally, taxagifine binds to tubulin, preventing its polymerization and thereby inhibiting mitosis .
Cellular Effects
Taxagifine exerts significant effects on various cell types and cellular processes. In cancer cells, taxagifine induces apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential. It also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and reduced cellular proliferation. Furthermore, taxagifine influences cellular metabolism by inhibiting glycolysis and promoting oxidative phosphorylation .
Molecular Mechanism
At the molecular level, taxagifine exerts its effects through several mechanisms. It binds to the colchicine-binding site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This inhibition leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. Taxagifine also modulates the expression of various genes involved in cell survival, proliferation, and apoptosis, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of taxagifine change over time. Initially, taxagifine exhibits high stability and potency, effectively inhibiting cell proliferation and inducing apoptosis. Prolonged exposure to taxagifine can lead to the development of resistance in some cell lines. Additionally, taxagifine undergoes metabolic degradation, resulting in the formation of less active metabolites. Long-term studies have shown that taxagifine can cause sustained changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of taxagifine vary with different dosages in animal models. At low doses, taxagifine exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, taxagifine can cause adverse effects, such as hepatotoxicity and myelosuppression. Threshold effects have been observed, where a certain dosage is required to achieve significant anticancer activity without causing severe toxicity. These findings highlight the importance of optimizing the dosage of taxagifine for therapeutic applications .
Metabolic Pathways
Taxagifine is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites. These metabolites are further conjugated with glucuronic acid and excreted in the urine. Taxagifine also affects metabolic flux by inhibiting key enzymes involved in glycolysis and promoting oxidative phosphorylation. This shift in metabolic pathways contributes to its anticancer effects by reducing the energy supply to cancer cells .
Transport and Distribution
Taxagifine is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via passive diffusion and active transport mediated by specific transporters. Once inside the cells, taxagifine binds to intracellular proteins and accumulates in the cytoplasm and nucleus. This localization allows taxagifine to exert its effects on microtubules and other cellular targets. Additionally, taxagifine is distributed to various tissues, including the liver, kidneys, and lungs, where it undergoes metabolism and excretion .
Subcellular Localization
Taxagifine exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm, where it interacts with microtubules and disrupts their dynamics. Taxagifine also accumulates in the nucleus, where it modulates gene expression and induces apoptosis. The subcellular localization of taxagifine is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44O13/c1-19-26(50-29(43)15-14-24-12-10-9-11-13-24)17-28(46-20(2)38)35(7)30(19)31(47-21(3)39)25-16-27(42)36(8)37(44,34(25,6)18-45-36)33(49-23(5)41)32(35)48-22(4)40/h9-15,25-26,28,30-33,44H,1,16-18H2,2-8H3/b15-14+/t25-,26-,28-,30-,31+,32-,33-,34-,35+,36+,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCUWQFKTUBVLA-PGBLWRDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)C)OC(=O)C=CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@@]3([C@]4(CO[C@@]3(C(=O)C[C@H]4[C@H]2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)C)OC(=O)/C=C/C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44O13 | |
| Record name | Taxagifine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Taxagifine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336359 | |
| Record name | Taxagifine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81489-69-2 | |
| Record name | Taxagifine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081489692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taxagifine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAXAGIFINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6F6Z86DFD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is Taxagifine and where is it found?
A1: Taxagifine is a naturally occurring taxane diterpenoid primarily isolated from various species of yew trees, notably Taxus baccata, Taxus cuspidata, and Taxus media [, , ]. It was first identified as a new taxane derivative from Taxus baccata L. [].
Q2: What is the chemical structure of Taxagifine?
A2: Taxagifine possesses a unique structure among taxanes, characterized by a 12β,16β-epoxy-11β-hydroxy-12,12-dihydrotaxinin E core []. While its exact molecular formula and weight might vary slightly depending on the specific derivative, the core structure remains consistent.
Q3: Has Taxagifine demonstrated any biological activity?
A3: Research indicates that Taxagifine, alongside other tricyclic diterpenoids isolated from Taxus media var. Hicksii, exhibited the ability to suppress superoxide generation induced by various stimuli in human neutrophils. This suggests potential anti-inflammatory properties []. Additionally, a study exploring the transformation of Taxagifine led to the development of a novel paclitaxel (Taxol®) / docetaxel (Taxotere®) derivative, highlighting its potential as a precursor for novel anti-cancer agents [].
Q4: Are there any studies on the structure-activity relationship (SAR) of Taxagifine?
A4: While specific SAR studies focusing solely on Taxagifine are limited in the provided literature, research has investigated the impact of structural modifications on the activity of related taxanes like paclitaxel and docetaxel. These studies provide valuable insights into how alterations in the taxane core structure can influence their biological activity and could guide future SAR studies on Taxagifine [, ].
Q5: Are there any known analytical methods for identifying and quantifying Taxagifine?
A5: Researchers often employ a combination of chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify Taxagifine from plant extracts [, , ]. Structural characterization is typically achieved through spectroscopic analyses, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [, , ].
Q6: What is the current research focus regarding Taxagifine?
A6: Currently, research on Taxagifine appears to be in its early stages. Scientists are focusing on isolating and characterizing Taxagifine and its derivatives from various yew species [, ]. The isolation of Taxagifine from rooted cuttings of Taxus canadensis suggests potential differences in taxane production between mature trees and cuttings, opening avenues for further investigation into its biosynthesis and potential applications [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S,3R)-2-azido-3-(2,2-dimethylpropanoyloxy)octadec-4-enyl] 2,2-dimethylpropanoate](/img/structure/B1150483.png)



